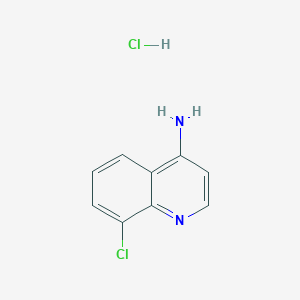
8-Chloroquinolin-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinolin-4-aminehydrochloride is a derivative of quinoline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-aminehydrochloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline compounds with chlorinating agents under controlled conditions . The reaction conditions often require the use of solvents and catalysts to facilitate the chlorination process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
8-Chloroquinolin-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-4-aminehydrochloride involves its interaction with molecular targets in biological systems. The compound can inhibit the action of enzymes or interfere with cellular processes, leading to its therapeutic effects. For example, similar compounds like chloroquine inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin and ultimately killing the parasite .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial compound that shares structural similarities with 8-Chloroquinolin-4-aminehydrochloride.
Clioquinol: A compound with antimicrobial properties, structurally related to quinoline derivatives
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position of the quinoline ring differentiates it from other quinoline derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
114306-28-4 |
|---|---|
Molecular Formula |
C9H8Cl2N2 |
Molecular Weight |
215.08 g/mol |
IUPAC Name |
8-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-5H,(H2,11,12);1H |
InChI Key |
YIJSFAJPPJTEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















